molecular formula C23H21FN2O3S B2460849 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one CAS No. 403843-63-0

1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one

Cat. No.: B2460849
CAS No.: 403843-63-0
M. Wt: 424.49
InChI Key: HCOGUECOJSBYDJ-UHFFFAOYSA-N
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Description

The compound 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one belongs to the pyrazoline class of heterocyclic molecules, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoline derivatives are widely studied for their diverse biological activities, including antibacterial, antifungal, antioxidant, and analgesic properties .

The target compound features:

  • A 4-fluorophenyl group at the 5-position of the pyrazoline ring, introducing electron-withdrawing effects.
  • A 4-methoxyphenyl group at the 3-position, contributing electron-donating properties.
  • A unique [(furan-2-yl)methyl]sulfanyl side chain attached to the ethanone moiety, which incorporates a heterocyclic furan ring.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-28-19-10-6-16(7-11-19)21-13-22(17-4-8-18(24)9-5-17)26(25-21)23(27)15-30-14-20-3-2-12-29-20/h2-12,22H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOGUECOJSBYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one can be achieved through a multi-step process. One common method involves the use of a multicomponent reaction (MCR) approach, which allows for the efficient assembly of the compound from readily available starting materials. For example, the synthesis may involve the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the easy isolation of the target product.

Chemical Reactions Analysis

1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing pyrazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promise as antimicrobial agents. Studies suggest that modifications to the pyrazole structure can enhance efficacy against various pathogens .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : The compound's structure may allow for interactions with cancer cell pathways, suggesting potential use in oncology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, the synthesis can begin with the reaction of appropriate hydrazones and carbonyl compounds under acidic or basic conditions to form the desired pyrazole structure. Further modifications can introduce furan and sulfur moieties, enhancing its biological profile.

Antimicrobial Studies

A study published in Molecules explored the synthesis of various pyrazole derivatives and their antimicrobial activities. Among these, compounds similar to the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Anti-inflammatory Research

In a separate investigation, researchers evaluated the anti-inflammatory properties of several pyrazole derivatives. The results indicated that modifications to the pyrazole ring could lead to compounds with enhanced anti-inflammatory activity, making them potential candidates for further development .

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrazole derivatives. One study highlighted that certain modifications could lead to increased apoptosis in cancer cells, suggesting that compounds like 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one may serve as leads for new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its application and require further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazoline derivatives are often modified at three key positions:

5-position aryl group (electron-withdrawing or -donating substituents).

3-position aryl group (halogen or alkoxy groups).

Side chain (ketones, sulfanyl groups, or heterocycles).

Table 1: Key Structural Features and Reported Activities of Analogous Compounds
Compound Name R1 (5-position) R2 (3-position) Side Chain Biological Activities (Reported) References
Target Compound 4-fluorophenyl 4-methoxyphenyl [(furan-2-yl)methyl]sulfanyl Not reported -
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-bromophenyl 4-fluorophenyl butan-1-one Antibacterial, Antifungal
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-methoxyphenyl 4-chlorophenyl ethanone Analgesic, Antioxidant
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-ethoxyphenyl naphthalen-1-yl ethanone Anticancer (in silico prediction)
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl (target compound) and 4-bromophenyl () groups enhance stability and influence π-π stacking in crystal structures.
  • Electron-Donating Groups (EDGs): The 4-methoxyphenyl group (target compound, ) improves solubility and may modulate receptor interactions.
  • Side Chain Diversity: The [(furan-2-yl)methyl]sulfanyl group in the target compound is distinct from the simpler ketones in analogs. Furan’s oxygen atom could enhance hydrogen bonding and bioavailability.

Crystallographic and Physicochemical Properties

Crystallographic data from analogs reveals:

  • Bond Lengths and Angles: Pyrazoline rings in similar compounds exhibit N–N bond lengths of ~1.38 Å and C–N–N angles of ~118°, consistent with sp² hybridization .
  • Packing Arrangements: Bulky substituents (e.g., naphthyl in ) induce steric hindrance, while methoxy groups facilitate intermolecular hydrogen bonds .
  • Software Tools: Structures were refined using SHELXL () and validated with PLATON ().
Predicted Properties of the Target Compound:
  • Molecular Weight: ~440 g/mol (estimated).
  • LogP: ~3.5 (moderate lipophilicity due to furan and methoxy groups).
  • Hydrogen Bonding: Sulfanyl and furan oxygen atoms may act as acceptors.
Challenges:
  • Steric hindrance from the 4-methoxyphenyl group may reduce cyclization efficiency.
  • Purification of the sulfanyl side chain requires chromatographic techniques.

Biological Activity

The compound 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C25H23FN2O2SC_{25}H_{23}FN_2O_2S with a molecular weight of approximately 427.52 g/mol. The structure features a pyrazole ring, fluorophenyl and methoxyphenyl substituents, a furan moiety, and a thioether linkage, which may contribute to its biological properties.

Structural Characteristics

FeatureDescription
Molecular FormulaC25H23FN2O2SC_{25}H_{23}FN_2O_2S
Molecular Weight427.52 g/mol
Key Functional GroupsPyrazole, furan, thioether

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including our compound of interest. For instance, compounds similar in structure have demonstrated cytotoxic activity against various cancer cell lines. The IC50 values for these derivatives often range in the micromolar concentrations, indicating significant potential for further development.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of related pyrazole compounds:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Results : The most active compounds exhibited IC50 values ranging from 0.12 to 2.78 µM, outperforming standard chemotherapeutics like doxorubicin in some cases .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, increasing levels of pro-apoptotic proteins such as p53 and caspases .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been reported to exhibit anti-inflammatory effects . These activities are often assessed through various in vitro assays measuring the inhibition of pro-inflammatory cytokines.

Research Findings on Anti-inflammatory Effects

  • Model Used : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
  • Results : Compounds similar to our target showed significant inhibition of TNF-alpha and IL-6 production, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Some studies also indicate that pyrazole derivatives possess antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets.

Evaluation of Antimicrobial Properties

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Findings : Certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
Chalcone formation4-Fluorophenylacetone + 4-methoxybenzaldehyde, NaOH/EtOH85–90
Pyrazoline cyclizationHydrazine hydrate, glacial acetic acid, reflux70–75

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Q. Key Techniques :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry of the pyrazoline ring and substituent positions. For example, the dihydropyrazole protons resonate at δ 3.2–4.5 ppm as multiplet signals .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the chair conformation of the dihydropyrazole ring and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). SHELXL is commonly used for refinement, with R-factors < 0.06 indicating high precision .

Q. Crystallographic Data (Example) :

ParameterValueReference
Space groupP1P\overline{1}
R-factor0.041
Bond length (C–N)1.35–1.39 Å

Advanced: How can crystallographic challenges like twinning or disorder be resolved during structure refinement?

Q. Common Issues & Solutions :

  • Twinning : Use SHELXL’s TWIN command to model pseudo-merohedral twinning. Data integration tools in SAINT or APEX2 pre-process twinned datasets .
  • Disordered substituents : Apply PART instructions in SHELXL to refine occupancy ratios. For example, furan-methylsulfanyl groups may require split positions due to rotational flexibility .
  • High thermal motion : Use anisotropic displacement parameters (ADPs) and constraints for non-H atoms.

Validation : PLATON or WinGX’s ADDSYM checks for missed symmetry, and the CIF validation report ensures compliance with IUCr standards .

Advanced: How do structural modifications (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) influence biological activity in pyrazoline derivatives?

Q. Structure-Activity Relationship (SAR) Insights :

  • Electron-donating groups (e.g., 4-methoxyphenyl) : Enhance antioxidant activity by stabilizing radical intermediates.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl) : Improve antimicrobial potency via increased membrane permeability .
  • Sulfanyl vs. carbonyl linkers : Sulfanyl groups (as in the target compound) enhance COX-2 selectivity by forming hydrophobic interactions with the enzyme’s active site .

Q. Case Study :

SubstituentBioactivity (IC50_{50}, μM)Reference
4-MethoxyphenylCOX-2: 0.12
4-ChlorophenylAntibacterial: 8.5 (E. coli)

Advanced: How can contradictory biological data (e.g., varying IC50_{50}50​ values across studies) be analyzed methodologically?

Q. Resolution Strategies :

Assay Standardization :

  • Use common positive controls (e.g., Celecoxib for COX-2 inhibition ).
  • Validate cell lines (e.g., HT-29 for cytotoxicity).

Statistical Modeling :

  • Apply Design of Experiments (DoE) to optimize assay conditions (e.g., pH, incubation time) .
  • Multivariate analysis (e.g., PCA) identifies outliers or confounding variables.

Structural Validation :

  • Confirm compound purity via HPLC and SC-XRD to rule out degradation products .

Advanced: What computational methods complement experimental studies for predicting the compound’s reactivity or binding modes?

Q. Tools & Workflows :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2. The furan-methylsulfanyl group’s orientation in the binding pocket can be predicted .
  • DFT Calculations : Gaussian09 calculates frontier molecular orbitals (FMOs) to assess electron transport properties. HOMO-LUMO gaps < 4 eV suggest potential photochemical activity .
  • MD Simulations : GROMACS evaluates stability of protein-ligand complexes over 100-ns trajectories.

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